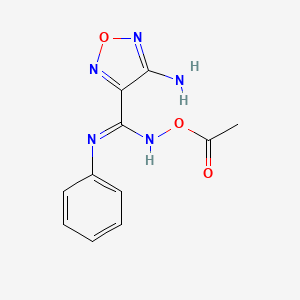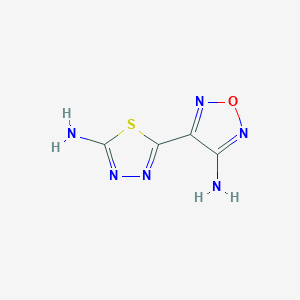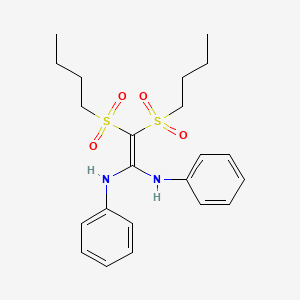![molecular formula C16H14BrNO B11107964 (2E)-1-(4-bromophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B11107964.png)
(2E)-1-(4-bromophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)IMINO]-1-PROPEN-1-OL is an organic compound that features a bromophenyl group and a methylphenyl group connected through an imino and propenol linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)IMINO]-1-PROPEN-1-OL typically involves the condensation of 4-bromobenzaldehyde with 4-methylaniline under basic conditions to form the corresponding imine. This intermediate is then subjected to a reaction with propenol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)IMINO]-1-PROPEN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of 4-bromobenzaldehyde and 4-methylbenzaldehyde.
Reduction: Formation of 4-bromoaniline and 4-methylaniline.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)IMINO]-1-PROPEN-1-OL is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features make it a candidate for drug design and discovery, particularly in targeting specific proteins or pathways involved in diseases.
Industry
In the industrial sector, (Z)-1-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)IMINO]-1-PROPEN-1-OL can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (Z)-1-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)IMINO]-1-PROPEN-1-OL involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the bromophenyl and methylphenyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in the ester linkage.
4-Bromo-4’-methylbenzophenone: Similar in having both bromophenyl and methylphenyl groups but connected through a ketone linkage.
Uniqueness
(Z)-1-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)IMINO]-1-PROPEN-1-OL is unique due to its imino and propenol linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C16H14BrNO |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-methylanilino)prop-2-en-1-one |
InChI |
InChI=1S/C16H14BrNO/c1-12-2-8-15(9-3-12)18-11-10-16(19)13-4-6-14(17)7-5-13/h2-11,18H,1H3/b11-10+ |
InChI Key |
RMWZVRDPPAMCFE-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-Chloro-2-methoxyphenyl)-4-methyl-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11107893.png)
![(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11107899.png)
![N'-[(E)-(1H-Indol-3-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11107900.png)
![{ethyl 3-(amino-kappaN)-4,4,4-trifluoro-2-[1-(oxo-kappaO)ethyl]but-2-enoatato}(diphenyl)boron](/img/structure/B11107915.png)

![2-Hydroxy-N-({N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11107933.png)

![N'-[(1E)-butylidene]-4-(decyloxy)benzohydrazide](/img/structure/B11107947.png)
![(4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B11107954.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-methylphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11107958.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile](/img/structure/B11107970.png)



